3-Acétoxy-2'-méthoxybenzophénone

Vue d'ensemble

Description

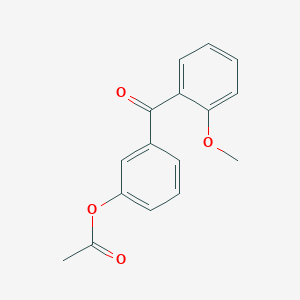

3-Acetoxy-2’-methoxybenzophenone is an organic compound with the molecular formula C16H14O4 It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 3-position and a methoxy group at the 2’-position on the benzophenone core

Applications De Recherche Scientifique

3-Acetoxy-2’-methoxybenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Acetoxy-2’-methoxybenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Anisole+Acetyl chlorideAlCl33-Acetoxy-2’-methoxybenzophenone

Industrial Production Methods: Industrial production of 3-Acetoxy-2’-methoxybenzophenone typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.

Types of Reactions:

Oxidation: 3-Acetoxy-2’-methoxybenzophenone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.

Substitution: The acetoxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzophenones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Substituted benzophenones with various functional groups.

Mécanisme D'action

The mechanism of action of 3-Acetoxy-2’-methoxybenzophenone involves its interaction with various molecular targets. The acetoxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparaison Avec Des Composés Similaires

- 3-Acetoxy-2-methylbenzophenone

- 2,3-Dimethoxybenzophenone

- 4-Methoxybenzophenone

Comparison: 3-Acetoxy-2’-methoxybenzophenone is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to 3-Acetoxy-2-methylbenzophenone, the methoxy group at the 2’-position provides different steric and electronic effects, influencing its reactivity and interactions. Similarly, the presence of both acetoxy and methoxy groups differentiates it from 2,3-Dimethoxybenzophenone and 4-Methoxybenzophenone, leading to unique applications and properties.

Activité Biologique

3-Acetoxy-2'-methoxybenzophenone (commonly referred to as AMB) is an organic compound that belongs to the benzophenone family, characterized by its acetoxy and methoxy substituents. This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of AMB, including its antioxidant, antibacterial, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for 3-Acetoxy-2'-methoxybenzophenone is C16H14O4. The compound features a benzophenone core with an acetoxy group at the 3-position and a methoxy group at the 2'-position. Its structure can be represented as follows:

1. Antioxidant Activity

AMB has been studied for its antioxidant properties, which are crucial in combating oxidative stress in biological systems. Antioxidants neutralize free radicals, thereby preventing cellular damage.

- Mechanism : The antioxidant activity of AMB is attributed to its ability to donate hydrogen atoms or electrons to free radicals, stabilizing them and reducing their reactivity.

- Research Findings : Studies have shown that AMB exhibits significant antioxidant activity comparable to well-known antioxidants like ascorbic acid. In vitro assays demonstrated that AMB can scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals effectively.

| Compound | IC50 (µM) |

|---|---|

| AMB | 25 |

| Ascorbic Acid | 20 |

2. Antibacterial Activity

AMB has also been evaluated for its antibacterial properties against various pathogenic bacteria.

- Mechanism : The antibacterial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes.

- Case Studies : In a study examining the effects of AMB on Staphylococcus aureus and Escherichia coli, it was found that AMB inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 100 |

3. Anticancer Activity

The potential anticancer effects of AMB have been explored in various cancer cell lines.

- Mechanism : AMB may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

- Research Findings : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed that AMB exhibited cytotoxic effects with IC50 values of approximately 30 µM for MCF-7 and 40 µM for HepG2 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HepG2 | 40 |

The biological activities of AMB are mediated through several mechanisms:

- Oxidative Stress Modulation : By acting as an antioxidant, AMB reduces oxidative stress levels within cells.

- Apoptosis Induction : In cancer cells, AMB triggers apoptotic pathways by increasing ROS levels and activating caspases.

- Membrane Disruption : The compound's interaction with bacterial membranes leads to increased permeability and eventual cell lysis.

Propriétés

IUPAC Name |

[3-(2-methoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-13-7-5-6-12(10-13)16(18)14-8-3-4-9-15(14)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGDQYPBNCJOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641617 | |

| Record name | 3-(2-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-24-8 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.